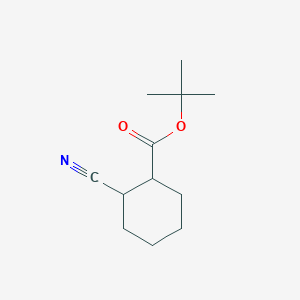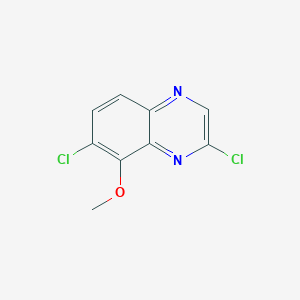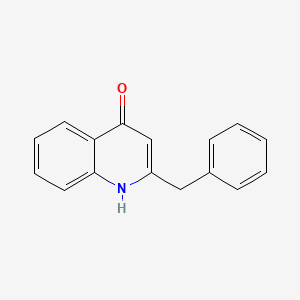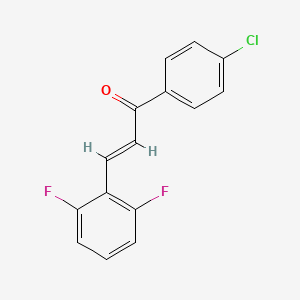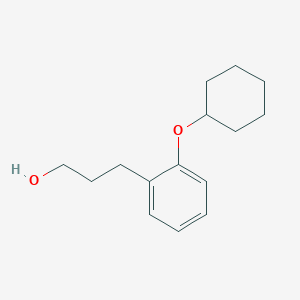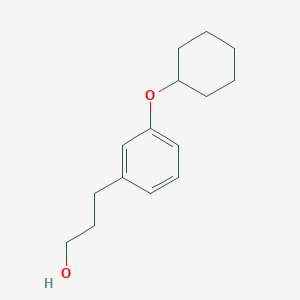![molecular formula C20H30O2S B8080286 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone](/img/structure/B8080286.png)
1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone is an organic compound featuring a benzothiopyran core. This compound is notable for its unique structural properties, combining elements of heptyl groups and benzothiopyran with an ethanone moiety, which make it significant in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone typically involves the following steps:
Formation of the benzothiopyran ring through cyclization reactions involving 4-hydroxy-thiophenol and acetophenone derivatives.
Alkylation of the benzothiopyran ring to introduce the heptyloxy group.
Industrial Production Methods: In an industrial setting, the production method is scaled up with the use of continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity levels. Solvent choices and purification techniques are also refined to ensure the product's quality.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone undergoes various chemical reactions:
Oxidation: This compound can undergo oxidative transformations, typically involving reagents like KMnO₄ or CrO₃.
Reduction: Reduction reactions might involve agents like LiAlH₄ to transform the ethanone group into alcohol.
Substitution: The benzothiopyran structure allows for electrophilic aromatic substitution, often facilitated by halogenating agents.
Reagents and Conditions: Common reagents include:
Potassium permanganate (oxidation)
Lithium aluminum hydride (reduction)
Bromine or chlorine for substitution reactions
Major Products:
Oxidation can yield corresponding carboxylic acids.
Reduction transforms it into alcohol derivatives.
Substitution introduces various functional groups into the benzothiopyran ring.
Scientific Research Applications
Chemistry: This compound is utilized in synthetic organic chemistry as a building block for more complex molecules due to its reactive functional groups.
Biology: In biological research, 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone is investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Preliminary studies indicate its promise in medicinal chemistry, particularly in developing new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone is largely dependent on its interaction with molecular targets. It likely exerts its effects by binding to specific enzymes or receptors, influencing various biological pathways. Detailed mechanistic studies would require further empirical research to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparing this compound with structurally similar benzothiopyrans:
1-[7-(Methoxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone: : The presence of a methoxy group instead of a heptyloxy group makes it less lipophilic.
1-[7-(Butoxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone: : The shorter butoxy chain affects its steric interactions.
Properties
IUPAC Name |
1-(7-heptoxy-4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRQJMJLXWVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)
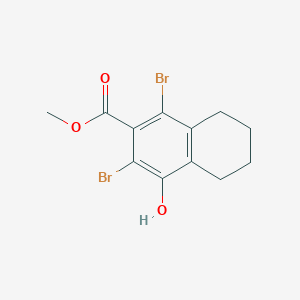


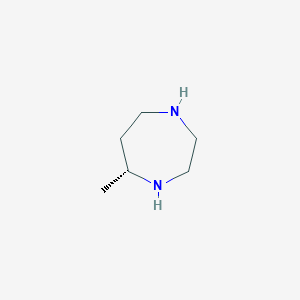
![2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol](/img/structure/B8080248.png)
![tert-butyl N-[(1S,2R)-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B8080260.png)
